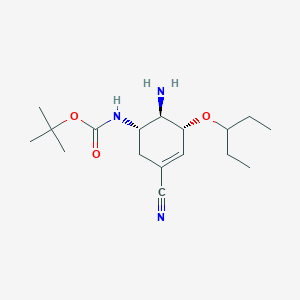

tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate

Description

This compound features a cyclohexene ring with stereospecific substituents: a tert-butyl carbamate group at position 1, an amino group at position 6, a cyano group at position 3, and a pentan-3-yloxy ether at position 4. The cyano group distinguishes it from related carbamate-containing compounds, influencing electronic properties and reactivity.

Properties

Molecular Formula |

C17H29N3O3 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

tert-butyl N-[(1S,5R,6R)-6-amino-3-cyano-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamate |

InChI |

InChI=1S/C17H29N3O3/c1-6-12(7-2)22-14-9-11(10-18)8-13(15(14)19)20-16(21)23-17(3,4)5/h9,12-15H,6-8,19H2,1-5H3,(H,20,21)/t13-,14+,15+/m0/s1 |

InChI Key |

QCZYBAMCHBJLTO-RRFJBIMHSA-N |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)NC(=O)OC(C)(C)C)C#N |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1N)NC(=O)OC(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate typically involves multi-step reactions. One common method includes the following steps:

Formation of the cyclohexene ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of functional groups: The amino, cyano, and pentan-3-yloxy groups are introduced through various substitution reactions.

Protection and deprotection steps: Protecting groups such as tert-butyl are used to prevent unwanted reactions during the synthesis and are later removed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like sodium azide (NaN₃) and alkyl halides are commonly employed

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Key Observations:

- Cyano vs. Carboxy/Ester Groups: The target compound’s cyano group (C≡N) is electron-withdrawing, enhancing electrophilicity at position 3 compared to carboxy (COOH) or ethoxycarbonyl (COOEt) groups in analogs . This may reduce metabolic stability but improve binding to electron-rich biological targets.

- Amino vs.

- Stereochemistry : All compounds share stereospecific configurations critical for biological activity or synthetic utility, as seen in oseltamivir-related structures .

Physicochemical Properties

- NMR Data: The target’s cyano group would exhibit a sharp ¹³C NMR signal near ~115–120 ppm, distinct from carboxy (δ ~170 ppm) or ester (δ ~165 ppm) groups in analogs . The pentan-3-yloxy group’s signals (e.g., δ ~9.6–9.8 ppm for terminal CH₃ in ¹H NMR) align across compounds .

- HRMS : Molecular weight (calculated for C₁₈H₂₈N₃O₃: ~346.2 g/mol) is lower than oseltamivir impurity 110 (486.51 g/mol) due to the absence of carbamoyl and hydroxyl groups .

Biological Activity

Tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique cyclohexene framework with multiple functional groups, including an amino group and a cyano group, which are critical for its biological interactions. The structural formula can be represented as follows:

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly as inhibitors of deubiquitinating enzymes (DUBs). Notably, they have shown inhibitory effects on ubiquitin C-terminal hydrolase 30 (USP30), an enzyme involved in regulating protein degradation pathways. This inhibition may have therapeutic implications in diseases characterized by protein misfolding or degradation .

Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits USP30 and other DUBs, potentially affecting protein turnover. |

| Therapeutic Potential | May be useful in treating conditions related to protein misfolding and degradation. |

| Binding Affinity | Interaction studies suggest a strong binding affinity to specific biological targets. |

Case Studies and Research Findings

-

Inhibition of Deubiquitinating Enzymes :

- A study demonstrated that derivatives of N-cyano compounds exhibit selective inhibition of USP30 compared to other DUBs. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

- Synthesis and Yield :

- Pharmacological Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.